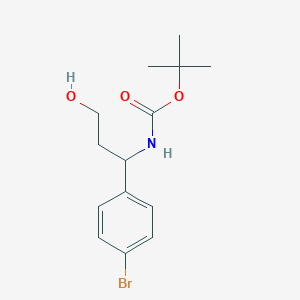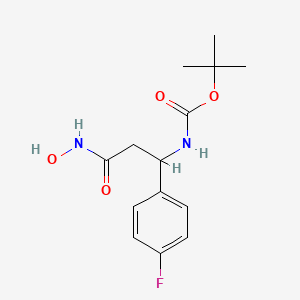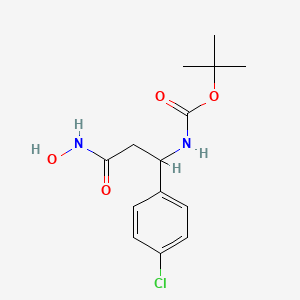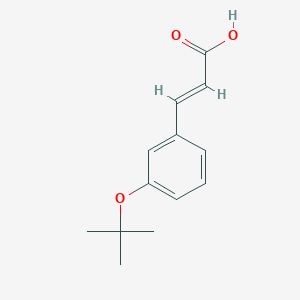
2,3,5-Trifluorobenzenesulphonamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Molecular Structure and Electronic Factors
- Balancing Steric and Electronic Factors : A study on push-pull benzenes, although not directly on 2,3,5-Trifluorobenzenesulphonamide, offers insights into the importance of balancing steric and electronic factors in molecular structures (Baldridge & Siegel, 1993).
2. Synthesis and Formulations
- Synthesis of Related Compounds : Research on the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene, which shares a similar benzene ring structure, highlights the challenges and methodologies in producing such compounds (Boddu, Viswanath, Ghosh, & Damavarapu, 2010).
3. Chemical Properties and Applications
- Analytical Methods and Thermophysical Properties : Studies also delve into the analytical methods and thermophysical properties of related compounds, which can be relevant for understanding the properties of this compound (Gilson da Silva & Elizabeth da Costa Mattos, 2011).
4. Radiopharmaceutical Research
- Potential as Radiotracers : Research on derivatives of related compounds, such as Arylpropylsulphonamides, for use as radiotracers in positron emission tomography, suggests possible avenues for the use of this compound in medical imaging and diagnostics (Kronenberg, Drewes, Sihver, & Coenen, 2007).
5. Pharmacological Studies
- Pharmacological Effects and Mechanisms : While the request excludes drug use and dosage, it's worth noting that related sulphonamide compounds have been studied for their pharmacological properties, offering insights into potential applications of this compound (Lassen, Christensen, Lund, & Squires, 2009).
6. High-Pressure Studies
- Behavior Under High Pressure : Investigations into the behavior of similar compounds under high pressure could inform the understanding of this compound's properties under extreme conditions (Pravica, Yulga, Tkachev, & Liu, 2009).
7. Electronic Structure Analysis
- Electronic Structure and Damage Mechanisms : Studies using synchrotron radiation to investigate the electronic structure of related energetic materials can provide insights relevant to the study of this compound (Kakar, Nelson, Treusch, Heske, Buuren, Jiménez, Pagoria, & Terminello, 2000).
8. Advanced Material Synthesis
- Synthesis in Microreactors : The continuous kilogram-scale synthesis of related compounds like 2,4,5-trifluorobromobenzene using microreactors demonstrates advanced techniques that could be applicable to the synthesis of this compound (Deng, Lei, Shen, Chen, & Zhang, 2017).
Mecanismo De Acción
Target of Action
2,3,5-Trifluorobenzenesulphonamide is a compound that belongs to the class of drugs known as sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, an essential component for the production of DNA in bacteria . By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the formation of folic acid, a crucial component for DNA synthesis . The downstream effect of this inhibition is the prevention of bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are metabolized in the liver and excreted primarily in the urine . These properties contribute to their bioavailability and therapeutic effectiveness .
Result of Action
The molecular effect of this compound’s action is the inhibition of the enzyme dihydropteroate synthetase, leading to the prevention of folic acid synthesis . On a cellular level, this results in the inhibition of bacterial growth and proliferation, as folic acid is essential for DNA synthesis in bacteria .
Action Environment
It is known that various factors can influence the action, efficacy, and stability of drugs, including temperature, ph, and the presence of other substances
Propiedades
IUPAC Name |
2,3,5-trifluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXRXUMQOXDPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298731 | |
| Record name | 2,3,5-Trifluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914637-01-7 | |
| Record name | 2,3,5-Trifluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trifluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043670.png)

![N-[3-(2-pyrrolidin-1-ylethynyl)phenyl]acetamide](/img/structure/B3043676.png)
![2-[4-(Cyclopentyloxy)phenyl]acetonitrile](/img/structure/B3043677.png)